Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine
Beschreibung
Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine: is an organic compound with the molecular formula C13H21NO2. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring substituted with two methoxy groups at the 3 and 5 positions. The amine group is attached to the phenyl ring via a methylene bridge.
Eigenschaften
CAS-Nummer |
77775-72-5 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)14-9-10-6-11(15-4)8-12(7-10)16-5/h6-8,14H,9H2,1-5H3 |
InChI-Schlüssel |
BVDRVJXBIGLAKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl[(3,5-dimethoxyphenyl)methyl]amine typically involves the reaction of 3,5-dimethoxybenzyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent, such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine is used as an intermediate in organic synthesis. It can be employed in the preparation of various complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Wirkmechanismus
The mechanism of action of tert-butyl[(3,5-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- tert-butyl[(2,5-dimethoxyphenyl)methyl]amine
- tert-butyl[(3,4-dimethoxyphenyl)methyl]amine
- tert-butyl[(3,5-dimethylphenyl)methyl]amine
Uniqueness: Tert-butyl[(3,5-dimethoxyphenyl)methyl]amine is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
